4-(Difluoromethyl)-3-nitropicolinic acid
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Overview
Description
4-(Difluoromethyl)-3-nitropyridine-2-carboxylic acid is a heterocyclic compound that contains a pyridine ring substituted with a difluoromethyl group, a nitro group, and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Difluoromethyl)-3-nitropyridine-2-carboxylic acid typically involves the introduction of the difluoromethyl group onto a pyridine ring. One common method is the difluoromethylation of a pyridine derivative using difluorocarbene reagents. This reaction can be carried out under mild conditions, often using a base such as potassium carbonate and a solvent like acetonitrile .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale difluoromethylation reactions using continuous flow reactors to ensure efficient and consistent production.
Chemical Reactions Analysis
Types of Reactions
4-(Difluoromethyl)-3-nitropyridine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The difluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas and palladium catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: 4-(Difluoromethyl)-3-aminopyridine-2-carboxylic acid.
Reduction: 4-(Difluoromethyl)-3-nitropyridine-2-methanol.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
4-(Difluoromethyl)-3-nitropyridine-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to the presence of the nitro and carboxylic acid groups.
Medicine: Explored for its potential use in drug development, particularly in the design of anti-inflammatory and anticancer agents.
Industry: Utilized in the development of new materials with unique properties, such as improved thermal stability and resistance to degradation
Mechanism of Action
The mechanism of action of 4-(Difluoromethyl)-3-nitropyridine-2-carboxylic acid involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic pockets in proteins. The nitro group can participate in redox reactions, potentially leading to the generation of reactive oxygen species that can modulate cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid
- 3-(Difluoromethyl)-pyrrole-4-carboxylic acid
- 3-(Difluoromethyl)-1-methylpyrazoline-4-carboxylic acid
Uniqueness
4-(Difluoromethyl)-3-nitropyridine-2-carboxylic acid is unique due to the combination of the difluoromethyl, nitro, and carboxylic acid groups on a pyridine ring. This combination imparts distinct chemical properties, such as enhanced reactivity and the ability to participate in a wide range of chemical reactions. Additionally, the presence of the difluoromethyl group can improve the compound’s metabolic stability and bioavailability compared to similar compounds .
Properties
Molecular Formula |
C7H4F2N2O4 |
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Molecular Weight |
218.11 g/mol |
IUPAC Name |
4-(difluoromethyl)-3-nitropyridine-2-carboxylic acid |
InChI |
InChI=1S/C7H4F2N2O4/c8-6(9)3-1-2-10-4(7(12)13)5(3)11(14)15/h1-2,6H,(H,12,13) |
InChI Key |
OAFPCVBQHVILKN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C(=C1C(F)F)[N+](=O)[O-])C(=O)O |
Origin of Product |
United States |
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